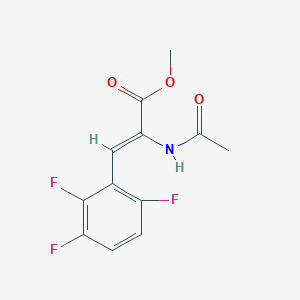

(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid hydrochloride

説明

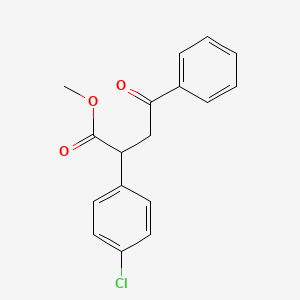

“(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid hydrochloride” is a compound with the CAS Number: 216439-76-8. It has a molecular weight of 391.27 . This compound is stored in an inert atmosphere at 2-8°C and is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure is further confirmed by X-ray diffraction . The molecular structure is optimized using density functional theory (DFT) and is found to be consistent with the single crystal structure determined experimentally .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For example, “Tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate” is synthesized through two substitution reactions .Physical And Chemical Properties Analysis

The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°C . The molecular weight of the compound is 391.27 . Further physical and chemical properties can be determined through techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .科学的研究の応用

Synthesis and Structural Analysis

This compound is involved in the synthesis and structural elucidation of various boric acid ester intermediates. For example, Huang et al. (2021) detailed the synthesis of boric acid ester intermediates with benzene rings, confirming structures through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study also used density functional theory (DFT) for molecular structure calculations, comparing them with X-ray diffraction values, and explored the molecular electrostatic potential and frontier molecular orbitals through DFT to reveal some physicochemical properties of the compounds (Huang et al., 2021).

Applications in Material Science

Aly and El-Mohdy (2015) modified radiation-induced poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including a compound similar to the one , to form amine-treated polymers. This modification aimed to increase the thermal stability and evaluate the antibacterial and antifungal activities of these polymers, demonstrating potential applications in medical fields (Aly & El-Mohdy, 2015).

Detection and Sensing Applications

Fu et al. (2016) synthesized derivatives of the boron ester to enhance the sensing performance of borate to hydrogen peroxide vapor, a significant compound for detecting peroxide-based explosives. This study showed how introducing functional groups can significantly increase the deboronation velocity in hydrogen peroxide vapor, offering a new approach to enhance the sensitivity of borate-based sensors (Fu et al., 2016).

Pharmaceutical Intermediates

Research also encompasses the use of similar boron-containing compounds in the synthesis of pharmaceutical intermediates. Li et al. (2013) investigated the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important intermediate for pharmaceuticals like S-dapoxetine, using a newly isolated Methylobacterium. This study highlights the potential of using boron-containing compounds in the stereoselective synthesis of pharmaceutical intermediates (Li et al., 2013).

Safety and Hazards

作用機序

Organoboron compounds are usually used to protect diols in the organic synthesis of drugs; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions . In drug application research, boric acid compounds are usually used as enzyme inhibitors or specific ligand drugs .

In addition, boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . At the same time, boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .

特性

IUPAC Name |

(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BNO4.ClH/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)9-12(17)13(18)19;/h5-8,12H,9,17H2,1-4H3,(H,18,19);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMGIVJAJUJZJEN-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride](/img/structure/B1459691.png)

![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)

![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1459701.png)